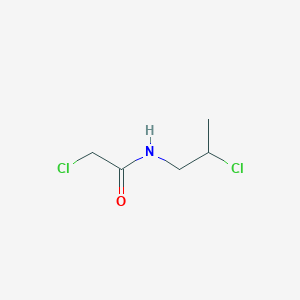

2-chloro-N-(2-chloropropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-chloropropyl)acetamide: is an organic compound with the molecular formula C5H9Cl2NO. It is a chlorinated acetamide derivative, characterized by the presence of two chlorine atoms attached to the acetamide and propyl groups. This compound is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chloroacetylation: The synthesis of 2-chloro-N-(2-chloropropyl)acetamide typically involves the reaction of chloroacetyl chloride with 2-chloropropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Reaction Conditions: The reaction is usually conducted at room temperature, and the product is purified by recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.

Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed and purified.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-chloro-N-(2-chloropropyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to form the corresponding acetic acid derivative and 2-chloropropylamine.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include ammonia, primary and secondary amines, thiols, and alkoxides.

Hydrolysis Conditions: Hydrolysis is typically carried out under basic conditions using sodium hydroxide or potassium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products of substitution reactions can include various amides, thioamides, and ethers.

Hydrolysis Products: The major products of hydrolysis are acetic acid derivatives and 2-chloropropylamine.

Applications De Recherche Scientifique

Chemistry:

Intermediate in Synthesis: 2-chloro-N-(2-chloropropyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Reagent: It serves as a reagent in organic synthesis for introducing the 2-chloropropyl group into target molecules.

Biology and Medicine:

Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in biological studies to investigate the effects of chlorinated acetamides on cellular processes and enzyme activities.

Industry:

Agrochemicals: this compound is used in the production of agrochemicals, including herbicides and pesticides.

Polymer Industry: It is used as a monomer or comonomer in the production of specialty polymers with unique properties.

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity.

Receptor Binding: It may interact with certain receptors on the cell surface, modulating their activity and affecting cellular signaling pathways.

Mechanism:

Covalent Modification: The chlorine atoms in the compound can form covalent bonds with nucleophilic groups in enzymes or receptors, leading to their inactivation or altered function.

Non-covalent Interactions: The compound can also interact with molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

2-chloro-N,N-bis(2-chloropropyl)acetamide: This compound has two 2-chloropropyl groups attached to the acetamide, making it more hydrophobic and potentially more reactive in certain chemical reactions.

2-chloro-N-(3-phenylpropyl)acetamide: This compound has a phenylpropyl group instead of a chloropropyl group, which can significantly alter its chemical and biological properties.

Uniqueness:

Versatility: Its ability to undergo a wide range of chemical reactions and its use as an intermediate in the synthesis of diverse compounds highlight its versatility in chemical research and industrial applications.

Activité Biologique

2-Chloro-N-(2-chloropropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound this compound features a chloroacetamide functional group with an alkyl substituent. Its molecular formula is C5H9Cl2NO. The presence of chlorine atoms enhances its lipophilicity, which may contribute to its bioactivity by facilitating interactions with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is common among many acetamide derivatives, which have been shown to exhibit significant antimicrobial and anticancer properties due to their ability to disrupt cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess notable antimicrobial properties. A study focusing on chlorinated acetamides demonstrated their effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 14 |

These findings suggest that this compound may exhibit comparable antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence that chlorinated acetamides can exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that related compounds induce apoptosis in various cancer cells through mechanisms involving the disruption of cellular signaling pathways and the induction of oxidative stress. For instance, a related compound was found to reduce cell viability in breast cancer cell lines by up to 70% at specific concentrations.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the International Journal of Pharma Sciences and Research evaluated a series of chlorinated acetamides, including derivatives similar to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that modifications in the acetamide structure can enhance bioactivity .

- Anticancer Study : Another research article highlighted the cytotoxic effects of chlorinated acetamides on human cancer cell lines. The study reported that these compounds could induce apoptosis via mitochondrial pathways, suggesting potential therapeutic applications in oncology.

Propriétés

IUPAC Name |

2-chloro-N-(2-chloropropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NO/c1-4(7)3-8-5(9)2-6/h4H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGMOIQCKQPQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.